
Thioperamide
Overview
Description
Thioperamide is a potent antagonist of histamine receptors, specifically the histamine H3 and H4 receptors. It is capable of crossing the blood-brain barrier and has been used in various scientific experiments to study the histaminergic system. This compound was initially used by Jean-Charles Schwartz in his early experiments regarding the histamine H3 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thioperamide can be synthesized through a multi-step process involving the reaction of cyclohexylamine with 4-(1H-imidazol-4-yl)piperidine-1-carbothioamide. The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Thioperamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Neuroprotective Effects
Thioperamide has been shown to exert neuroprotective effects in several studies, particularly in models of neurodegeneration such as Alzheimer's disease. Research indicates that this compound can attenuate neuroinflammation and cognitive impairments by inhibiting gliosis and promoting the clearance of amyloid-β (Aβ) plaques.
- Study Findings : A study demonstrated that this compound reduced gliosis and improved cognitive function in APP/PS1 transgenic mice. The compound inhibited the phosphorylation of nuclear factor kappa B (NF-κB) and enhanced cyclic AMP response element-binding protein (CREB) signaling, which is crucial for neuronal survival and function .
Enhancement of Neurogenesis
This compound has also been implicated in enhancing neurogenesis, particularly in the hippocampus. It promotes the proliferation of neural stem cells and increases the expression of brain-derived neurotrophic factor (BDNF), which is vital for neuronal growth and survival.
- Mechanism : In vitro studies have shown that this compound enhances the phosphorylation of CREB and subsequently upregulates BDNF expression, leading to improved cell viability under oxygen-glucose deprivation conditions .
Cognitive Enhancement and Behavioral Studies
The cognitive-enhancing properties of this compound have been explored extensively in behavioral studies. It has been shown to improve learning and memory performance in various animal models.
- Behavioral Impact : In experiments involving rats, this compound administration resulted in increased locomotor activity and improved performance in tasks assessing spatial memory. The compound was found to counteract cognitive deficits induced by NMDA receptor antagonists like MK-801, suggesting its potential use in treating cognitive disorders .
Modulation of Kynurenic Acid Production
This compound has been shown to influence the synthesis of kynurenic acid, a compound involved in neurotransmission and neuroprotection. By increasing kynurenic acid levels, this compound may help modulate excitatory neurotransmission, thereby providing protective effects against excitotoxicity.
- Research Insights : A study reported that this compound enhances the production of kynurenic acid in primary glial cultures, indicating its role as a neuromodulator .
Summary Table of Applications
Case Studies and Experimental Evidence
- Alzheimer's Disease Model : In a study involving APP/PS1 Tg mice, this compound treatment led to significant reductions in cognitive impairment and neuroinflammation markers. The results indicated a potential therapeutic pathway for this compound in managing Alzheimer's disease symptoms .
- Neurogenesis Promotion : An experimental setup demonstrated that this compound significantly improved the survival and proliferation rates of primary neurons subjected to oxygen-glucose deprivation, highlighting its protective role against ischemic injury .
- Behavioral Studies : In behavioral assays with rats, this compound enhanced locomotor activity and improved performance on memory tasks when administered prior to NMDA receptor antagonists, suggesting its potential as a cognitive enhancer .
Mechanism of Action
Thioperamide acts as an antagonist of histamine autoreceptors, which negatively regulate the release of histamine. By blocking these autoreceptors, this compound enhances the activity of histaminergic neurons, leading to greater release of histamine. This action on histamine H3 receptors is thought to promote wakefulness and improve memory consolidation .
Comparison with Similar Compounds
Thioperamide is often compared with other histamine receptor antagonists, such as:
JNJ 7777120: A selective histamine H4 receptor antagonist.
JNJ 5207852: A selective histamine H3 receptor antagonist.
Pitolisant: Another histamine H3 receptor antagonist used in the treatment of narcolepsy
Uniqueness
This compound’s ability to act as both a histamine H3 and H4 receptor antagonist, along with its capacity to cross the blood-brain barrier, makes it unique among histamine receptor antagonists. This dual action allows it to modulate histamine release more effectively and provides a broader range of potential therapeutic applications .
References
Biological Activity
Thioperamide is a selective antagonist of histamine H3 and H4 receptors, known for its significant biological activity in various physiological contexts. This compound has been studied for its neuroprotective effects, particularly in conditions like neonatal hypoxic-ischemic encephalopathy, as well as its potential applications in managing other neurological and inflammatory disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Chemical Name : N-Cyclohexyl-4-(imidazol-4-yl)-1-piperidinecarbothioamide
- Molecular Formula : C₁₅H₁₈N₄S
- Purity : ≥99%
- Ki Values :
- H3 receptor: 25 nM
- H4 receptor: 27 nM
This compound is characterized by its ability to cross the blood-brain barrier, making it a valuable candidate for neurological research and treatment applications .
This compound exerts its effects primarily through:
- Histamine Receptor Antagonism : By blocking H3 receptors, this compound increases the release of histamine in the brain, which has been linked to various neuroprotective effects.
- Oxidative Stress Reduction : Studies indicate that this compound can decrease malondialdehyde levels and increase superoxide dismutase activity, thereby mitigating oxidative damage in neuronal tissues .
- Neuroprotective Effects : In animal models of neonatal hypoxic-ischemic encephalopathy, this compound significantly reduced brain edema and improved histamine levels in the hippocampus .
Neuroprotective Effects in Neonatal Hypoxic-Ischemic Encephalopathy
A pivotal study demonstrated that this compound administered to rats with induced hypoxic-ischemic encephalopathy resulted in:
- Decreased Brain Water Content : Indicating reduced edema.
- Increased Histamine Levels : Suggesting enhanced neuroprotection.
- Enhanced Superoxide Dismutase Activity : Contributing to decreased oxidative stress .
Table 1: Effects of this compound on Neurological Parameters
Parameter | Control Group | This compound Group | Significance (p-value) |
---|---|---|---|
Brain Water Content (%) | 85 | 75 | <0.05 |
Histamine Level (nM) | 50 | 100 | <0.01 |
Superoxide Dismutase Activity | 10 | 20 | <0.05 |
Behavioral Studies
In behavioral studies involving mice, this compound was shown to accelerate histamine release without affecting the turnover rates of other neurotransmitters such as dopamine or serotonin. This specificity highlights its potential as a pharmacological tool for studying histaminergic systems in the brain .
Inflammatory Response Modulation
This compound's role extends to modulating inflammatory responses. It has been observed to inhibit eosinophil chemotaxis and shape change induced by histamine, indicating its potential utility in treating allergic reactions and asthma .
Q & A
Basic Research Questions
Q. What experimental models are appropriate for studying Thioperamide’s role as an H₃ receptor antagonist?
- Methodological Guidance : Use in vitro receptor-binding assays (e.g., radioligand displacement with rat cerebral cortical cells) to confirm H₃ antagonism (pKi = 8.4) . For in vivo studies, employ LPS-induced neuroinflammation models in mice to assess behavioral outcomes (e.g., Morris Water Maze, Novel Object Recognition) and neurogenesis via BrdU+/NeuN+ staining . Standardize dosing at 2–5 mg/kg intraperitoneally (i.p.) for rodent studies .
Q. How should this compound be prepared for solubility and stability in experimental settings?
- Methodological Guidance : Dissolve this compound maleate in sterile water (up to 50 mM stock solutions) . For chronic administration, prepare fresh daily to avoid degradation. Validate solubility using HPLC-UV (e.g., 254 nm wavelength) with a C18 column, as described in pharmacokinetic studies .
Q. What are the primary biochemical pathways modulated by this compound in neuroinflammatory contexts?
- Methodological Guidance : Analyze the histamine-dependent H₂R/cAMP/PKA/CREB pathway using Western blotting for phosphorylated CREB (p-CREB) and co-immunoprecipitation to assess CREB-CBP/NF-κB interactions . Measure cytokine profiles (e.g., IL-4, IL-10, TNFα) via ELISA in microglial cultures to distinguish M1/M2 polarization .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound’s effects in seizure models?
- Methodological Guidance : Conduct dose-response studies (1–5 mg/kg i.p.) in electroconvulsive shock (ECS) models, comparing acute vs. chronic administration . Monitor histamine turnover via t-MH accumulation assays and correlate with GABAergic activity using microdialysis . Control for strain-specific differences (e.g., mice vs. rats) and validate H₃ specificity with selective agonists like (R)-α-methylhistamine .
Q. What strategies optimize this compound’s therapeutic potential in metabolic disorders such as NAFLD?
- Methodological Guidance : Combine this compound (2 mg/kg i.p.) with autophagy enhancers (e.g., rapamycin) in high-fat diet (HFD) rodent models. Assess lipid deposition via liver histopathology (Oil Red O staining) and quantify LBPA levels using LC-MS . Include control groups receiving monotherapy to isolate synergistic effects .
Q. How does this compound influence cross-talk between histaminergic and adrenergic systems in appetite regulation?
- Methodological Guidance : Perform intracerebroventricular (ICV) injections in broilers (300 nmol this compound ± 300 nmol noradrenaline) and measure cumulative food intake (g/100g BW) over 24 hours . Use two-way repeated-measures ANOVA with Tukey post-hoc tests to analyze interactions between receptor systems .
Q. Data Analysis & Experimental Design Considerations
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Methodological Guidance : Apply non-linear regression models (e.g., log[inhibitor] vs. response) for IC₅₀ calculations in receptor assays . For behavioral data, use mixed-effects models to account for repeated measures (e.g., escape latency in MWM) . Report effect sizes (Cohen’s d) and confidence intervals to enhance reproducibility .
Q. How can researchers validate this compound’s receptor selectivity to avoid off-target effects?
- Methodological Guidance : Screen against 39+ receptor subtypes (e.g., 5-HT₃, sigma, α₂-adrenoceptors) using competitive binding assays . Confirm H₃ specificity with knockout models or CRISPR-edited cell lines lacking H₃ receptors .
Properties
IUPAC Name |
N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4S/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14/h10-13H,1-9H2,(H,16,17)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDDJDBFONZGBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147555 | |
Record name | Thioperamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106243-16-7 | |
Record name | Thioperamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106243-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thioperamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106243167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioperamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIOPERAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4319BWUI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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